molecular formula C15H22N2O4S2 B016374 N-[S-(2-Pyridylthioethyl)-t-Boc-aminooxyacetamide CAS No. 887407-46-7

N-[S-(2-Pyridylthioethyl)-t-Boc-aminooxyacetamide

Cat. No.: B016374
CAS No.: 887407-46-7
M. Wt: 358.5 g/mol
InChI Key: RIDSVLSVPSGPPD-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-oxo-2-[2-(phenyldisulfanyl)ethylamino]ethoxy]carbamate: is a complex organic compound that features a tert-butyl carbamate group, an oxo group, and a phenyldisulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-oxo-2-[2-(phenyldisulfanyl)ethylamino]ethoxy]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 2-(phenyldisulfanyl)ethylamine under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate linkage.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyldisulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
  • Utilized in the development of novel biomolecules with therapeutic potential.

Medicine:

  • Explored for its potential use in drug design and development, particularly in the synthesis of prodrugs and drug delivery systems.

Industry:

  • Applied in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-oxo-2-[2-(phenyldisulfanyl)ethylamino]ethoxy]carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the presence of the phenyldisulfanyl group allows for redox reactions that can alter the redox state of cellular components, influencing various biochemical pathways.

Comparison with Similar Compounds

  • tert-Butyl N-(2-oxiranylmethyl)carbamate
  • tert-Butyl N-(2-oxoethyl)carbamate
  • tert-Butyl N-(2,3-dihydroxypropyl)carbamate

Uniqueness:

  • The presence of the phenyldisulfanyl group distinguishes tert-butyl N-[2-oxo-2-[2-(phenyldisulfanyl)ethylamino]ethoxy]carbamate from other similar compounds. This group imparts unique redox properties and potential for forming disulfide bonds, which can be exploited in various chemical and biological applications.

Properties

IUPAC Name

tert-butyl N-[2-oxo-2-[2-(phenyldisulfanyl)ethylamino]ethoxy]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S2/c1-15(2,3)21-14(19)17-20-11-13(18)16-9-10-22-23-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,16,18)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIDSVLSVPSGPPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCC(=O)NCCSSC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20405134
Record name N-[S-(2-Pyridylthioethyl)-t-Boc-aminooxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887407-46-7
Record name N-[S-(2-Pyridylthioethyl)-t-Boc-aminooxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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